molecular formula C11H11N3O4S B10973811 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10973811
M. Wt: 281.29 g/mol
InChI Key: NQNCLYCHYSUUSL-UHFFFAOYSA-N
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Description

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable bicyclic precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure and a thiadiazole ring. This combination imparts specific chemical and biological properties that are not found in simpler thiadiazole derivatives .

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C11H11N3O4S/c1-4-13-14-11(19-4)12-9(15)7-5-2-3-6(18-5)8(7)10(16)17/h2-3,5-8H,1H3,(H,16,17)(H,12,14,15)

InChI Key

NQNCLYCHYSUUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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